
3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile is a chemical compound with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol . This compound is an oxirane derivative, which means it contains an epoxide group, a three-membered cyclic ether. The presence of the oxirane ring imparts unique reactivity to the compound, making it valuable in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylacetonitrile with a suitable oxidizing agent to form the oxirane ring . The reaction conditions typically include the use of a strong base, such as sodium hydroxide, and an oxidizing agent, such as hydrogen peroxide or peracetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile undergoes various chemical reactions due to the presence of the reactive oxirane ring. Some common types of reactions include:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds. Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced products. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It is used in the study of enzyme-catalyzed reactions involving epoxides and nitriles.
Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. When a nucleophile attacks the oxirane ring, it leads to ring-opening and the formation of a new chemical bond. This reactivity is exploited in various chemical reactions, including nucleophilic substitution and rearrangement reactions .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile can be compared with other similar compounds, such as:
Oxirane, [(2-methylphenoxy)methyl]-: This compound has a similar oxirane ring but with a different substituent, leading to different reactivity and applications.
2-Methyl-3-phenyloxirane:
Methyl 3-(4-Methylphenyl)oxirane-2-carboxylate: This compound has a carboxylate group instead of a nitrile group, leading to different chemical properties and uses.
The uniqueness of this compound lies in the presence of both the oxirane ring and the nitrile group, which imparts distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
3-methyl-3-(2-methylphenyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-8-5-3-4-6-9(8)11(2)10(7-12)13-11/h3-6,10H,1-2H3 |
InChI-Schlüssel |
LTRVWDZYOJCFNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2(C(O2)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


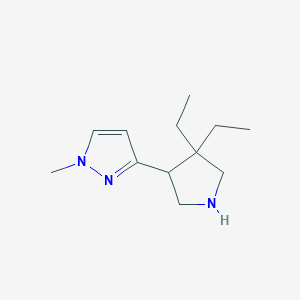
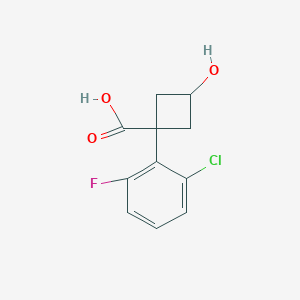
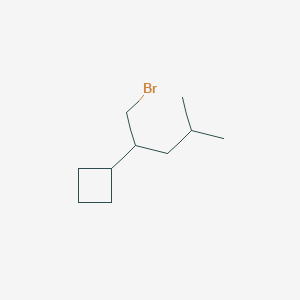
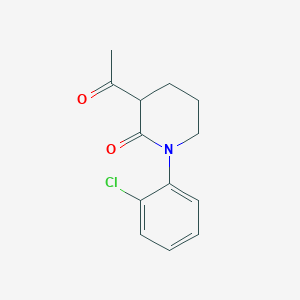
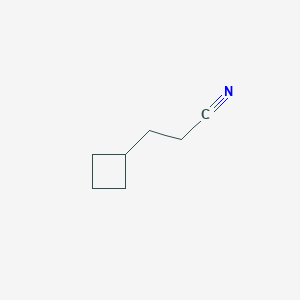

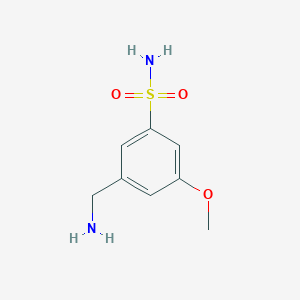
![5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13205091.png)
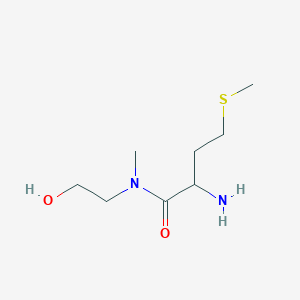
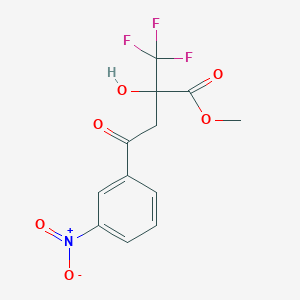
![2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid](/img/structure/B13205109.png)



